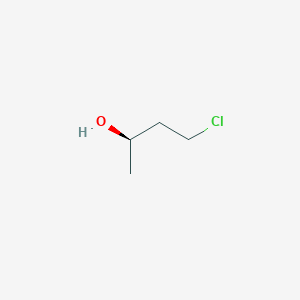
(2R)-4-Chlorobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-Chlorobutan-2-ol is an organic compound with the molecular formula C4H9ClO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: (2R)-4-Chlorobutan-2-ol can be synthesized through several methods. One common approach involves the reaction of ®-2-butanol with thionyl chloride (SOCl2) to introduce the chlorine atom at the 4th position. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable methods, such as the chlorination of butanol derivatives using chlorine gas in the presence of a catalyst. This method allows for the efficient production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: (2R)-4-Chlorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form (2R)-4-chlorobutane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form (2R)-butane-2,4-diol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Sodium hydroxide (NaOH) in aqueous solution is often employed.
Major Products Formed:
Oxidation: (2R)-4-chlorobutanone or (2R)-4-chlorobutanal.
Reduction: (2R)-4-chlorobutane.
Substitution: (2R)-butane-2,4-diol.
Scientific Research Applications
(2R)-4-Chlorobutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions to understand stereospecificity.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-4-Chlorobutan-2-ol depends on its application. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl and chlorine functional groups. These groups participate in various reactions, such as nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved are specific to the reactions it undergoes.
Comparison with Similar Compounds
(2S)-4-Chlorobutan-2-ol: The enantiomer of (2R)-4-Chlorobutan-2-ol, with similar chemical properties but different biological activities.
4-Chlorobutan-1-ol: A structural isomer with the chlorine atom at a different position, leading to different reactivity.
2-Chlorobutan-1-ol: Another structural isomer with distinct chemical behavior.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in biological systems. This makes it valuable in applications requiring chiral purity and specific stereochemical configurations.
Properties
CAS No. |
90026-42-9 |
|---|---|
Molecular Formula |
C4H9ClO |
Molecular Weight |
108.57 g/mol |
IUPAC Name |
(2R)-4-chlorobutan-2-ol |
InChI |
InChI=1S/C4H9ClO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
AKMIPCJUTXDZKR-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CCCl)O |
Canonical SMILES |
CC(CCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl {2-hydroxy-3-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14383668.png)
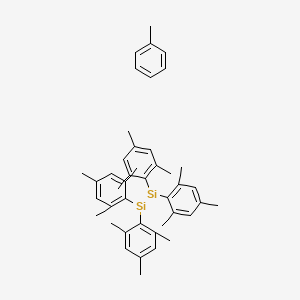
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14383674.png)
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)
![{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene](/img/structure/B14383686.png)
![4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid](/img/structure/B14383687.png)
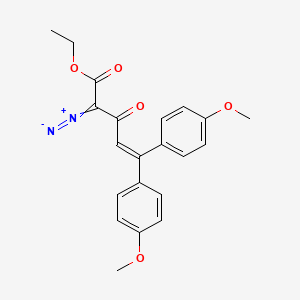
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride](/img/structure/B14383706.png)
![1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine](/img/structure/B14383709.png)
![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)
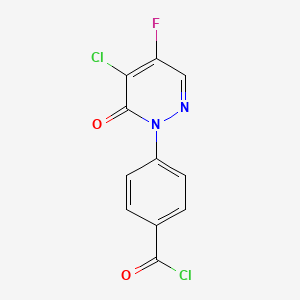
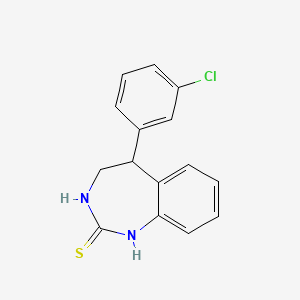
![1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one](/img/structure/B14383754.png)
![4-(Ethoxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B14383757.png)
